REACTION_CXSMILES
|
[CH2:1]([N:3]1[C:7]([CH3:8])=[CH:6][C:5]([C:9]([OH:11])=O)=[N:4]1)[CH3:2].C[N:13]([CH3:16])C=O.C(Cl)(=O)[C:18](Cl)=[O:19]>ClCCl>[CH3:18][O:19][N:13]([CH3:16])[C:9]([C:5]1[CH:6]=[C:7]([CH3:8])[N:3]([CH2:1][CH3:2])[N:4]=1)=[O:11]
|
Name
|
|
Quantity
|
5.25 g
|
Type
|
reactant
|
Smiles
|
C(C)N1N=C(C=C1C)C(=O)O
|
Name
|
|
Quantity
|
0.26 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
3.27 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred in the cold for 25 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was cooled in an ice-bath
|
Type
|
ADDITION
|
Details
|
added dropwise
|
Type
|
CUSTOM
|
Details
|
After 10 min the solvent was removed by evaporation in vacuo and toluene
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
removed (×2)
|
Type
|
CUSTOM
|
Details
|
had been removed
|
Type
|
DISSOLUTION
|
Details
|
The resultant acid chloride was redissolved in dry dichloromethane
|
Type
|
ADDITION
|
Details
|
treated with N,O-dimethylhydroxylamine hydrochloride (3.61 g)
|
Type
|
TEMPERATURE
|
Details
|
The mixture was cooled in an ice-bath
|
Type
|
ADDITION
|
Details
|
treated with pyridine (6.0 ml)
|
Type
|
STIRRING
|
Details
|
to stir at room temperature for 1.5 h
|
Duration
|
1.5 h
|
Type
|
ADDITION
|
Details
|
diluted with ether (100 ml)
|
Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was then dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to leave an oil
|
Type
|
CUSTOM
|
Details
|
chromatographed on silica gel, loading in dichloromethane
|
Type
|
WASH
|
Details
|
eluting with ethyl acetate/hexane
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
after evaporation of requisite fractions
|
Reaction Time |
25 min |
Name
|
|
Type
|
|
Smiles
|
CON(C(=O)C1=NN(C(=C1)C)CC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |